molecular formula C9H8BrCl B2471958 4-bromo-7-chloro-2,3-dihydro-1H-indene CAS No. 500689-85-0

4-bromo-7-chloro-2,3-dihydro-1H-indene

Cat. No.: B2471958
CAS No.: 500689-85-0
M. Wt: 231.52
InChI Key: IXCQPMPHQCNBGE-UHFFFAOYSA-N
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Description

4-bromo-7-chloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of indene, characterized by the presence of bromine and chlorine atoms at the 4th and 7th positions, respectively.

Scientific Research Applications

4-bromo-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-indene typically involves the bromination and chlorination of indene derivatives. One common method is the reaction of indene with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions, often optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,3-dihydro-1H-indene
  • 7-chloro-2,3-dihydro-1H-indene
  • 4-bromo-7-fluoro-2,3-dihydro-1H-indene

Uniqueness

4-bromo-7-chloro-2,3-dihydro-1H-indene is unique due to the specific positions of the bromine and chlorine atoms, which influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-7-chloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCQPMPHQCNBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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